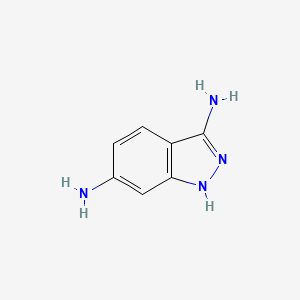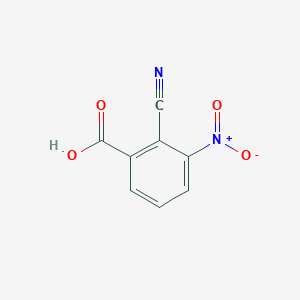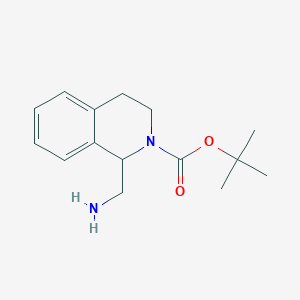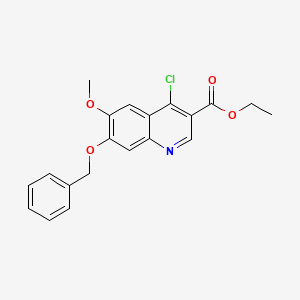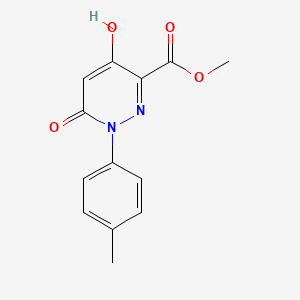
Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
説明
Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, also known as M4HPODP, is a synthetic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It has been used in several studies to investigate the biochemical and physiological effects of the compound as well as its effects on cellular processes. The compound has also been used as a tool to study the mechanism of action and the advantages and limitations of laboratory experiments.
科学的研究の応用
Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has been used in a variety of scientific research applications, including the study of cell signaling pathways, the regulation of gene expression, and the study of cell metabolism. It has also been used in the study of the effects of drugs on the central nervous system, as well as in the investigation of the mechanisms of action of certain drugs. Additionally, the compound has been used in the study of the mechanisms of action of certain antibiotics and in the investigation of the biochemical and physiological effects of certain compounds.
作用機序
Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to interact with certain receptors, such as G-protein coupled receptors, which are involved in the regulation of cellular processes. Additionally, the compound is believed to interact with certain ion channels, such as voltage-gated calcium channels, which are involved in the regulation of cell membrane potential.
Biochemical and Physiological Effects
Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, the compound has been shown to interact with certain receptors, such as G-protein coupled receptors, which are involved in the regulation of cellular processes. Furthermore, the compound has been shown to interact with certain ion channels, such as voltage-gated calcium channels, which are involved in the regulation of cell membrane potential.
実験室実験の利点と制限
The use of Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate in laboratory experiments has several advantages. The compound is relatively stable and can be easily synthesized. Additionally, it is water-soluble, which makes it suitable for use in aqueous solutions. Furthermore, the compound is relatively nontoxic, which makes it safe for use in laboratory experiments. However, the compound has some limitations. For example, it is not very soluble in organic solvents, which may limit its use in certain laboratory experiments. Additionally, the compound is not very stable in acidic solutions, which may limit its use in certain laboratory experiments.
将来の方向性
Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has a wide range of potential future directions. It could be used in the development of new drugs or therapies for the treatment of various diseases or conditions. Additionally, the compound could be used to study the biochemical and physiological effects of certain drugs or compounds. Furthermore, the compound could be used to investigate the mechanism of action of certain drugs or compounds. Additionally, the compound could be used to study the regulation of gene expression or the effects of drugs on the central nervous system. Finally, the compound could be used to study the mechanisms of action of certain antibiotics or to investigate the biochemical and physiological effects of certain compounds.
特性
IUPAC Name |
methyl 4-hydroxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-3-5-9(6-4-8)15-11(17)7-10(16)12(14-15)13(18)19-2/h3-7,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDLFGPVFPZEJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140051 | |
| Record name | Methyl 1,6-dihydro-4-hydroxy-1-(4-methylphenyl)-6-oxo-3-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate | |
CAS RN |
338751-70-5 | |
| Record name | Methyl 1,6-dihydro-4-hydroxy-1-(4-methylphenyl)-6-oxo-3-pyridazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338751-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,6-dihydro-4-hydroxy-1-(4-methylphenyl)-6-oxo-3-pyridazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



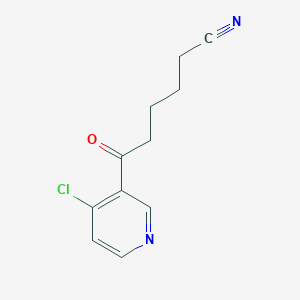
![3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1395269.png)


